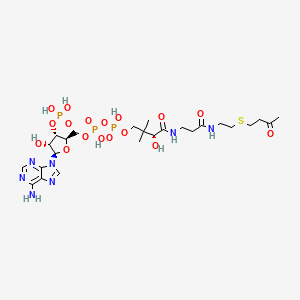

Coenzyme A, S-(3-oxobutyl)

Description

Contextual Significance of Acyl-Coenzyme A Thioesters in Cellular Bioenergetics and Anabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal to cellular life, functioning as activated forms of carboxylic acids. This activation, through the formation of a high-energy thioester bond with the sulfhydryl group of Coenzyme A, renders the acyl group highly reactive and primed for a variety of metabolic transformations. In the realm of bioenergetics, acyl-CoAs, particularly acetyl-CoA derived from glucose and fatty acid breakdown, are the primary fuel for the citric acid cycle, the central hub of cellular respiration. wikipedia.orgsigmaaldrich.com

Beyond their catabolic roles, acyl-CoA thioesters are indispensable for anabolism, serving as the building blocks for a multitude of essential biomolecules. nih.gov They are critical for the synthesis of fatty acids, which are components of cell membranes and long-term energy stores, as well as for the production of cholesterol and steroid hormones. sigmaaldrich.com The pool of intracellular acyl-CoAs is tightly regulated by a class of enzymes known as acyl-CoA thioesterases, which hydrolyze these compounds to release the free fatty acid and Coenzyme A, thereby modulating key metabolic pathways. The regulation of Coenzyme A synthesis itself is a critical control point in metabolism, with enzymes like pantothenate kinase playing a key role. nih.gov

Overview of S-(3-oxobutyl)Coenzyme A as a Specific Metabolic Intermediate

S-(3-oxobutyl)Coenzyme A is structurally distinct from the more common acyl-CoA thioesters due to the presence of a thioether linkage rather than a thioester bond. This seemingly subtle difference has profound implications for its chemical properties and biological function. It is recognized as the thioether analog of acetoacetyl-CoA, a key molecule in ketogenesis and cholesterol synthesis. nih.gov

A pivotal role of S-(3-oxobutyl)Coenzyme A lies in its capacity to be enzymatically converted into a potent regulatory molecule. Research has shown that S-(3-oxobutyl)Coenzyme A can be oxidized to form 3-Oxobutylsulfoxyl-CoA. This oxidized derivative has been demonstrated to be a time-dependent inactivator of several crucial enzymes that utilize acyl-CoA substrates. nih.gov Notable among these are 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the synthesis of both ketone bodies and cholesterol, as well as beta-ketothiolase and HMG-CoA lyase. nih.gov This inactivation suggests that S-(3-oxobutyl)Coenzyme A can act as a precursor to a metabolic inhibitor, thereby exerting a regulatory influence on major metabolic pathways. The mechanism of inactivation is believed to involve the enzymatic conversion of 3-Oxobutylsulfoxyl-CoA into a reactive species within the enzyme's active site, leading to the formation of a stable disulfide bond with an active site cysteine residue. nih.gov

Historical Perspective on the Discovery and Initial Characterization of S-(3-oxobutyl)Coenzyme A Metabolism

The journey to understanding S-(3-oxobutyl)Coenzyme A is intrinsically linked to the broader history of Coenzyme A research. Coenzyme A was discovered as an essential cofactor for enzymatic acetylation in the 1940s, a discovery that laid the groundwork for unraveling its central role in metabolism. wikipedia.orgmdpi.com The elucidation of its complex structure, containing pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP), further highlighted its importance. wikipedia.orgnih.gov

While the initial focus of metabolic research was on the thioester derivatives of Coenzyme A, subsequent investigations began to explore analogs and their potential biological activities. The characterization of S-(3-oxobutyl)Coenzyme A came into focus with studies aimed at understanding the mechanisms of enzymes involved in ketone body metabolism. A significant contribution to its characterization was a 1989 study that detailed the synthesis of S-3-oxobutyl-CoA and investigated the inhibitory effects of its oxidized form, 3-Oxobutylsulfoxyl-CoA, on HMG-CoA synthase and other related enzymes. nih.gov This research provided the first clear evidence of a specific regulatory role for a metabolite derived from S-(3-oxobutyl)Coenzyme A, establishing it as more than just a synthetic analog but as a molecule with potential physiological relevance. This work demonstrated that S-(3-oxobutyl)Coenzyme A could serve as a substrate for enzymatic modification, leading to the generation of a powerful enzyme inactivator. nih.gov

Compound Information

| Compound Name |

| S-(3-oxobutyl)Coenzyme A |

| Acetoacetyl-CoA |

| Coenzyme A |

| Acetyl-CoA |

| 3-Oxobutylsulfoxyl-CoA |

| 3-hydroxy-3-methylglutaryl-CoA |

| Pantothenic acid |

| Cysteine |

| Adenosine triphosphate |

Key Enzymes in Coenzyme A Metabolism

| Enzyme | Function |

| HMG-CoA synthase | Key enzyme in ketogenesis and cholesterol synthesis. nih.gov |

| Beta-ketothiolase | Involved in the metabolism of fatty acids and ketone bodies. nih.gov |

| HMG-CoA lyase | An enzyme in ketogenesis that cleaves HMG-CoA. nih.gov |

| Pantothenate kinase | An important rate-controlling enzyme in the synthesis of Coenzyme A. nih.gov |

| Acyl-CoA thioesterases | Regulate intracellular levels of acyl-CoAs. |

Structure

2D Structure

Properties

CAS No. |

81790-81-0 |

|---|---|

Molecular Formula |

C25H42N7O17P3S |

Molecular Weight |

837.6 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C25H42N7O17P3S/c1-14(33)5-8-53-9-7-27-16(34)4-6-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-15-19(48-50(38,39)40)18(35)24(47-15)32-13-31-17-21(26)29-12-30-22(17)32/h12-13,15,18-20,24,35-36H,4-11H2,1-3H3,(H,27,34)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t15-,18-,19-,20+,24-/m1/s1 |

InChI Key |

CDRPUNPLIFNCAJ-DJVIHCHSSA-N |

SMILES |

CC(=O)CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CC(=O)CCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(=O)CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

coenzyme A, S-(3-oxobutyl) S-(3-oxobutyl)CoA S-(3-oxobutyl)coenzyme A |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways of S 3 Oxobutyl Coenzyme a

Enzymatic Synthesis of S-(3-oxobutyl)Coenzyme A

The synthesis of S-(3-oxobutyl)Coenzyme A is an enzymatically driven process that involves the activation of precursor substrates and their subsequent ligation to Coenzyme A.

The biosynthesis of S-(3-oxobutyl)Coenzyme A can originate from various metabolic precursors. In the context of polyketide biosynthesis in organisms like Streptomyces coelicolor, early-stage acyl carrier protein (ACP) intermediates are prepared from their respective coenzyme A derivatives. rcsb.org A synthetic route has been developed to create stable thiol ether ACPs, including 3-oxobutyl ACP, which serves as a diketide analogue. rcsb.org

The activation of precursor molecules is a critical step. For instance, in the biosynthesis of polyketides, acyl-CoA synthetases are employed to convert carboxylic acids into their corresponding acyl-CoA thioesters. nih.gov This activation is essential for the subsequent condensation reactions that elongate the polyketide chain.

The formation of S-(3-oxobutyl)Coenzyme A and related acyl-CoA derivatives is catalyzed by a class of enzymes known as acyl-CoA ligases or synthetases. nih.gov These enzymes facilitate the joining of a fatty acid or another carboxylic acid with coenzyme A, a reaction that is typically coupled with the hydrolysis of ATP. nih.govwikipedia.org

One notable enzyme is the 3-hydroxybenzoate—CoA ligase, which utilizes ATP to catalyze the formation of 3-hydroxybenzoyl-CoA from 3-hydroxybenzoate and CoA. wikipedia.org While not directly forming S-(3-oxobutyl)Coenzyme A, this illustrates the general mechanism of CoA ligases. In polyketide synthesis, specific acyltransferase (AT) domains within polyketide synthase (PKS) modules are responsible for selecting and incorporating extender substrates, such as those that could lead to the formation of a 3-oxobutyl moiety. nih.gov

The stereochemistry of acyl-CoA molecules is of paramount importance in biological systems, as enzymes often exhibit a high degree of stereospecificity. For example, in the synthesis of polyhydroxyalkanoates (PHAs), the enzyme PHA polymerase shows a strong preference for specific stereoisomers of 3-hydroxyacyl-CoAs. ebi.ac.uk While the specific stereochemistry of S-(3-oxobutyl)Coenzyme A synthesis is not extensively detailed in the provided search results, it is a critical factor in its interaction with enzymes. For instance, the synthesis of (S)-3-hydroxydecanoyl-CoA highlights the stereospecific nature of such reactions. ebi.ac.uk The three-dimensional structure of these molecules, including the conformation around chiral centers, dictates their ability to bind to enzyme active sites. lipidmaps.org

Degradation and Interconversion of S-(3-oxobutyl)Coenzyme A

The breakdown and conversion of S-(3-oxobutyl)Coenzyme A are equally important for maintaining metabolic homeostasis. These pathways ensure that the levels of this compound are appropriately controlled.

Thiolytic cleavage is a key mechanism in the degradation of acyl-CoA molecules. This reaction, catalyzed by enzymes such as β-ketoacyl-CoA thiolase, involves the cleavage of a carbon-carbon bond by the attack of a thiol group, typically from another molecule of Coenzyme A. utah.eduuniprot.org This process is central to the β-oxidation of fatty acids, where a two-carbon acetyl-CoA unit is removed in each cycle, shortening the fatty acyl chain. utah.edulibretexts.org The activity of these thiolases can be reversible, allowing them to also catalyze the condensation of acetyl-CoA molecules. uniprot.org For instance, the paaE gene encodes a β-ketoadipyl-CoA thiolase that cleaves β-ketoadipyl-CoA into succinyl-CoA and acetyl-CoA. ebi.ac.uk

Oxidative pathways play a significant role in the metabolism of acyl-CoA compounds. Dehydrogenase enzymes are central to these processes, catalyzing the removal of hydrogen atoms. wikipedia.org For example, isovaleryl-CoA dehydrogenase converts isovaleryl-CoA to 3-methylcrotonyl-CoA as part of the leucine (B10760876) degradation pathway. wikipedia.org

Furthermore, S-(3-oxobutyl)Coenzyme A can be oxidized to form 3-oxobutylsulfoxyl-CoA. nih.gov This oxidized derivative has been shown to inactivate several acyl-CoA-utilizing enzymes, including hydroxymethylglutaryl-CoA (HMG-CoA) synthase, β-ketothiolase, and HMG-CoA lyase. nih.gov This inactivation suggests a regulatory role for the oxidative modification of S-(3-oxobutyl)Coenzyme A. The process of protein CoAlation, the covalent attachment of Coenzyme A to proteins in response to oxidative stress, highlights another layer of regulation involving the thiol group of CoA. nih.gov

Diversion to Other Acyl-CoA Species

The metabolic fate of S-(3-oxobutyl)Coenzyme A is not limited to a single pathway. It can be diverted and transformed into other acyl-CoA species through various enzymatic reactions. This diversion is a critical aspect of its role in intermediary metabolism, allowing it to intersect with several key metabolic pathways.

One of the primary diversion pathways for S-(3-oxobutyl)Coenzyme A involves its interaction with enzymes that typically act on its structural analog, acetoacetyl-CoA. For instance, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase can utilize S-(3-oxobutyl)CoA as a substrate. nih.gov This enzyme normally catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a precursor for cholesterol and ketone body synthesis. wikipedia.org The ability of HMG-CoA synthase to also act on S-(3-oxobutyl)CoA, albeit with different efficiencies, demonstrates a point of metabolic crossover. nih.gov

Another significant diversion is the thiolytic cleavage of the acyl-CoA. Thiolase enzymes, particularly β-ketoacyl-CoA thiolase, are responsible for this reaction. utah.edunih.gov Thiolytic cleavage breaks down a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. utah.edu While this is a fundamental step in fatty acid β-oxidation, these enzymes can also act on other 3-oxoacyl-CoAs. In the context of S-(3-oxobutyl)Coenzyme A, thiolase activity would lead to the formation of different acyl-CoA molecules, thereby integrating its metabolism with that of fatty acids.

Furthermore, S-(3-oxobutyl)Coenzyme A can be a substrate for enzymes involved in the metabolism of branched-chain amino acids and the synthesis of various organic compounds. For example, its structure allows for potential interactions with enzymes like isovaleryl-CoA dehydrogenase, which is involved in leucine catabolism, or enzymes that utilize butyryl-CoA and crotonyl-CoA as intermediates. wikipedia.orgwikipedia.org

The oxidation of S-(3-oxobutyl)CoA can produce 3-oxobutylsulfoxyl-CoA. nih.gov This derivative has been shown to inactivate enzymes such as HMG-CoA synthase, β-ketothiolase, and HMG-CoA lyase, suggesting a regulatory role for S-(3-oxobutyl)CoA and its metabolites on acyl-CoA-utilizing enzymes. nih.govacs.org

The table below summarizes the key enzymatic conversions that divert S-(3-oxobutyl)Coenzyme A to other acyl-CoA species and related products.

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway Intersection |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Synthase | S-(3-oxobutyl)CoA, Acetyl-CoA | Analog of HMG-CoA | Cholesterol & Ketone Body Synthesis nih.govwikipedia.org |

| β-Ketoacyl-CoA Thiolase | S-(3-oxobutyl)CoA, Coenzyme A | Shorter Acyl-CoA, Acetyl-CoA | Fatty Acid β-Oxidation utah.edunih.gov |

| Various Oxidases | S-(3-oxobutyl)CoA | 3-Oxobutylsulfoxyl-CoA | Regulation of Acyl-CoA Metabolism nih.govacs.org |

Metabolic Roles and Integration of S 3 Oxobutyl Coenzyme a

Central Role in Branched-Chain Amino Acid Catabolism

The catabolism of the three branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—begins with two common enzymatic steps but then diverges into distinct pathways. Acetoacetyl-CoA emerges as a key product from the degradation of ketogenic and mixed ketogenic/glucogenic BCAAs.

Linkage to Valine Degradation Pathways

The catabolism of valine is exclusively glucogenic, meaning its carbon skeleton is ultimately converted into precursors for glucose synthesis. The breakdown pathway of valine leads to the formation of propionyl-CoA. nature.compnas.org This three-carbon acyl-CoA is then carboxylated and rearranged to form succinyl-CoA, an intermediate of the citric acid cycle. researchgate.net Consequently, the degradation of valine does not produce acetyl-CoA or acetoacetyl-CoA, and therefore, S-(3-oxobutyl)Coenzyme A is not an intermediate in this specific pathway. nature.com

Intermediacy in Other Branched-Chain Amino Acid Pathways

In contrast to valine, the degradation of leucine and isoleucine directly contributes to the cellular pool of acetoacetyl-CoA.

Leucine Catabolism: Leucine is a strictly ketogenic amino acid, and its breakdown is a significant source of acetoacetyl-CoA. nih.gov The catabolic pathway proceeds through several intermediates, including isovaleryl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The final step involves the cleavage of HMG-CoA by HMG-CoA lyase to yield one molecule of acetyl-CoA and one molecule of acetoacetate (B1235776). researchgate.netnih.gov Acetoacetate can be readily activated to acetoacetyl-CoA by the enzyme acetoacetyl-CoA synthetase or can be converted to two molecules of acetyl-CoA, which can then form acetoacetyl-CoA through the reversal of the thiolase reaction. nature.comresearchgate.net This makes leucine a major contributor to the synthesis of ketone bodies. nih.gov

Isoleucine Catabolism: Isoleucine is both ketogenic and glucogenic. Its degradation pathway is cleaved at the final step by the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as β-ketothiolase) acting on 2-methylacetoacetyl-CoA. google.comsjtu.edu.cn This enzymatic reaction yields one molecule of acetyl-CoA (ketogenic) and one molecule of propionyl-CoA (glucogenic). nature.comwikipedia.org The acetyl-CoA produced can then condense with another acetyl-CoA molecule to form acetoacetyl-CoA, thus linking isoleucine metabolism to this pool. Deficiencies in the thiolase enzyme lead to an inherited metabolic disorder affecting both isoleucine catabolism and ketone body metabolism. google.com

Table 1: Branched-Chain Amino Acid Catabolism Products

| Amino Acid | Classification | Key Catabolic End Products | Relationship to S-(3-oxobutyl)Coenzyme A (Acetoacetyl-CoA) |

| Valine | Glucogenic | Propionyl-CoA → Succinyl-CoA | No direct pathway produces Acetoacetyl-CoA. |

| Leucine | Ketogenic | Acetyl-CoA and Acetoacetate | Directly produces acetoacetate, a precursor to Acetoacetyl-CoA. |

| Isoleucine | Glucogenic & Ketogenic | Acetyl-CoA and Propionyl-CoA | Produces Acetyl-CoA, which can be used to synthesize Acetoacetyl-CoA. |

Involvement in Ketone Body Metabolism

Acetoacetyl-CoA is at the heart of ketone body metabolism, serving as a critical link between fatty acid oxidation and the synthesis and utilization of ketone bodies.

Contribution to Ketogenesis and Ketolysis Pathways

Ketogenesis: This pathway, occurring primarily in the mitochondria of liver cells, synthesizes ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) from acetyl-CoA. This process is particularly active during periods of fasting, starvation, or a low-carbohydrate diet, when glucose is scarce. The first step of ketogenesis is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. Acetoacetyl-CoA then reacts with a third acetyl-CoA to form HMG-CoA, which is subsequently cleaved to produce acetoacetate and acetyl-CoA. nih.gov Acetoacetate is the parent ketone body from which the others are derived.

Ketolysis: In extrahepatic tissues, such as the brain, heart, and skeletal muscle, ketone bodies can be used as a fuel source. This process, known as ketolysis, involves the conversion of acetoacetate back into metabolically usable forms. The enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT) transfers a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. google.com Subsequently, the enzyme thiolase cleaves the acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. google.com

Interplay with Acetoacetyl-Coenzyme A Pools

The cellular pool of acetoacetyl-CoA is a dynamic hub, with its fate being tightly regulated by the energy status of the cell. When energy is abundant and the supply of acetyl-CoA from fatty acid oxidation exceeds the capacity of the citric acid cycle, the equilibrium of the thiolase reaction shifts towards the formation of acetoacetyl-CoA, channeling excess acetyl units into ketogenesis in the liver. researchgate.net Conversely, in peripheral tissues needing energy, the breakdown of ketone bodies generates acetoacetyl-CoA, which is rapidly converted to acetyl-CoA to fuel cellular respiration. google.com The concentration of acetoacetyl-CoA thus acts as a barometer of the cell's metabolic state, directing carbon flux between fatty acid oxidation, the citric acid cycle, and the transport of energy via ketone bodies.

Participation in Polyketide Synthesis Pathways

Polyketides are a large and diverse class of secondary metabolites with a wide range of biological activities, including many important pharmaceuticals. Their biosynthesis typically involves the sequential condensation of small carboxylic acid units, a process orchestrated by large enzyme complexes known as polyketide synthases (PKSs).

Acetoacetyl-CoA can serve as a building block in these pathways. While the most common starter unit for PKSs is acetyl-CoA and the most common extender unit is malonyl-CoA, some PKSs can utilize acetoacetyl-CoA as a starter unit. researchgate.net For example, the fungal type III PKS, CsyB, can use acetoacetyl-CoA as a substrate to produce acylalkylpyrones. researchgate.net

More recently, an alternative, PKS-independent pathway for polyketide synthesis has been identified that relies on enzymes called polyketoacyl-CoA thiolases (PKTs). nature.com In this pathway, acetoacetyl-CoA can act as a primer that is iteratively condensed with acetyl-CoA as the extender unit. nature.comwikipedia.org This non-decarboxylative Claisen condensation mechanism offers a more atom-efficient route to polyketide backbones, bypassing the need for the energy-intensive conversion of acetyl-CoA to malonyl-CoA. This discovery highlights a novel anabolic role for acetoacetyl-CoA, expanding its known functions beyond primary metabolism.

Table 2: Compound Names

| Common Name | Systematic Name |

| Coenzyme A, S-(3-oxobutyl) | 3′-O-Phosphonoadenosine 5′-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-oxobutanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl dihydrogen diphosphate] |

| Acetoacetyl-Coenzyme A | (Same as above) |

| Valine | (2S)-2-Amino-3-methylbutanoic acid |

| Leucine | (2S)-2-Amino-4-methylpentanoic acid |

| Isoleucine | (2S,3S)-2-Amino-3-methylpentanoic acid |

| Propionyl-CoA | S-propanoyl-coenzyme A |

| Succinyl-CoA | S-succinyl-coenzyme A |

| Acetyl-CoA | S-acetyl-coenzyme A |

| Isovaleryl-CoA | S-(3-methylbutanoyl)-coenzyme A |

| HMG-CoA | S-(3-hydroxy-3-methylglutaryl)-coenzyme A |

| Acetoacetate | 3-Oxobutanoate |

| 2-Methylacetoacetyl-CoA | S-(2-methyl-3-oxobutanoyl)-coenzyme A |

| 3-Hydroxybutyrate | (3R)-3-Hydroxybutanoate |

| Malonyl-CoA | S-malonyl-coenzyme A |

Mechanistic Contributions to Carbon-Carbon Bond Formation

S-(3-oxobutyl)Coenzyme A has been instrumental in understanding the carbon-carbon bond-forming mechanism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a crucial step in the biosynthesis of isoprenoids and ketone bodies. researchgate.netwikipedia.org

The use of S-(3-oxobutyl)Coenzyme A, as a non-physiological substrate, has helped to probe the function of specific amino acid residues within the active site of HMG-CoA synthase. nih.gov In one study, the turnover of S-(3-oxobutyl)Coenzyme A was investigated using both wild-type avian HMG-CoA synthase and a mutant version (H264A). The wild-type enzyme was able to utilize S-(3-oxobutyl)Coenzyme A, but with a much lower maximum velocity (Vmax) and a significantly higher Michaelis constant (Km) compared to its natural substrate, acetoacetyl-CoA. nih.gov This indicates a much lower catalytic efficiency with the analog.

Interestingly, the H264A mutant of the enzyme showed comparable Km values for both S-(3-oxobutyl)Coenzyme A and acetoacetyl-CoA. nih.gov This finding suggests that the histidine residue at position 264 plays a key role in binding the thioester carbonyl oxygen of acetoacetyl-CoA, an interaction that is absent with the thioether analog. nih.gov These experiments underscore the importance of the thioester group for efficient catalysis and demonstrate how S-(3-oxobutyl)Coenzyme A can be used to dissect the intricate details of enzymatic carbon-carbon bond formation.

A derivative of S-(3-oxobutyl)Coenzyme A, 3-Oxobutylsulfoxyl-CoA, has also been used to study acyl-CoA-utilizing enzymes. This compound was found to inactivate HMG-CoA synthase, β-ketothiolase, and HMG-CoA lyase, all of which have active site cysteine residues. acs.org The inactivation was reversible with the addition of mercaptans, suggesting the formation of a disulfide bond between the enzyme's cysteine and the CoA moiety of the inhibitor. acs.org This further highlights the utility of modified analogs of acetoacetyl-CoA in mapping enzyme active sites.

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Reference |

| Wild-Type HMG-CoA Synthase | Acetoacetyl-CoA | Normal | ~100-fold higher than with analog | nih.gov |

| Wild-Type HMG-CoA Synthase | S-(3-oxobutyl)-CoA | ~25-fold higher than with Acetoacetyl-CoA | Low | nih.gov |

| H264A Mutant HMG-CoA Synthase | Acetoacetyl-CoA | ~100-fold increase compared to wild-type | Diminished (~25-fold slower) | nih.gov |

| H264A Mutant HMG-CoA Synthase | S-(3-oxobutyl)-CoA | Comparable to its Km for Acetoacetyl-CoA | Diminished | nih.gov |

Role in Polyketide Synthase Reactions

There is currently no direct evidence in the scientific literature detailing the utilization of S-(3-oxobutyl)Coenzyme A as a substrate by polyketide synthases (PKSs). PKSs are a diverse family of enzymes that synthesize a wide array of natural products from simple acyl-CoA precursors. researchgate.net These enzymes are known to exhibit a degree of substrate promiscuity, accepting various starter and extender units to generate novel polyketides. nih.gov

Type III PKSs, in particular, act directly on acyl-CoA substrates without the need for an acyl carrier protein (ACP), which could theoretically make them candidates for utilizing analogs like S-(3-oxobutyl)Coenzyme A. a-star.edu.sg However, the substitution of the reactive thioester with a more stable thioether linkage in S-(3-oxobutyl)Coenzyme A would likely render it a poor substrate for the Claisen condensation reactions that are central to polyketide chain elongation. researchgate.net The energy released from the cleavage of the high-energy thioester bond is a significant driving force for these condensation reactions. Therefore, while not definitively tested, it is biochemically improbable that S-(3-oxobutyl)Coenzyme A would serve as an efficient extender unit in polyketide biosynthesis.

Connections to Other Intermediary Metabolic Networks

The metabolic significance of S-(3-oxobutyl)Coenzyme A is best understood through its relationship with its physiological counterpart, acetoacetyl-CoA. Acetoacetyl-CoA is a central hub in metabolism, connecting the catabolism of fatty acids and certain amino acids with the Tricarboxylic Acid (TCA) cycle and the synthesis of ketone bodies and cholesterol. medchemexpress.comwikipedia.org

Linkages to the Tricarboxylic Acid Cycle

Acetoacetyl-CoA itself does not directly enter the Tricarboxylic Acid (TCA) cycle. Instead, it is typically cleaved by the enzyme thiolase to yield two molecules of acetyl-CoA. wikipedia.org This reaction is reversible. Acetyl-CoA is the primary fuel for the TCA cycle, where it condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP and reducing equivalents (NADH and FADH2). cymitquimica.com

Given that S-(3-oxobutyl)Coenzyme A is a thioether, it is resistant to thiolytic cleavage. Therefore, it cannot be converted to acetyl-CoA and thus does not have a direct metabolic link to the TCA cycle. Its significance in this context is purely as a structural analog that helps in the study of enzymes that produce or consume acetoacetyl-CoA, which in turn feeds into the TCA cycle.

Influence on Fatty Acid Elongation and Degradation Cycles

Acetoacetyl-CoA is a key intermediate in both the synthesis and degradation of fatty acids. In fatty acid degradation (β-oxidation), the final thiolytic cleavage step releases a molecule of acetyl-CoA, and in the case of even-chained fatty acids, the last four carbons are released as acetoacetyl-CoA, which is then cleaved into two acetyl-CoAs. wikipedia.org Conversely, in the initial stages of fatty acid synthesis, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then further processed. portlandpress.com

S-(3-oxobutyl)Coenzyme A, due to its stable thioether bond, cannot participate in the thiolytic cleavage required during β-oxidation, nor can it likely be formed through the condensation of acetyl-CoA. Its structure would preclude it from being a substrate for the enzymes of fatty acid elongation and degradation. For instance, stearoyl-CoA, a long-chain acyl-CoA, is a substrate for desaturase enzymes in fatty acid metabolism, highlighting the specificity of these pathways for thioester-linked acyl groups. wikipedia.org Therefore, S-(3-oxobutyl)Coenzyme A is not known to have any direct influence on these cycles but remains a compound of interest for its comparative biochemical properties.

Enzymology and Reaction Mechanisms Involving S 3 Oxobutyl Coenzyme a

Characterization of Key Enzymes Utilizing S-(3-oxobutyl)Coenzyme A

The interaction of S-(3-oxobutyl)Coenzyme A with enzymes is primarily understood through its role as an analog to natural substrates like acetoacetyl-CoA. Its stability, owing to the thioether linkage which is resistant to thiolytic cleavage, makes it a useful tool for studying enzyme active sites and mechanisms.

Acyl-CoA dehydrogenases are a class of flavoproteins crucial for mitochondrial fatty acid β-oxidation. nih.gov These enzymes catalyze the introduction of a double bond into their fatty acyl-CoA substrates. nih.gov The catalytic mechanism involves the removal of a proton from the α-carbon of the acyl-CoA substrate.

The specificity of various acyl-CoA dehydrogenases is dependent on the chain length of the fatty acyl-CoA substrate. While these enzymes are critical for fatty acid metabolism, specific studies detailing the interaction and substrate specificity of acyl-CoA dehydrogenases with S-(3-oxobutyl)Coenzyme A are not extensively documented in the available research. The mechanism of these enzymes has been studied using various analogs, such as p-substituted phenylacetyl-CoAs, which help in understanding the deprotonation step at the α-carbon upon binding to the enzyme. ucl.ac.uk However, the direct function or processing of S-(3-oxobutyl)Coenzyme A by this enzyme family remains an area for further investigation.

Thiolases, also known as acetyl-CoA acetyltransferases (ACAT), are a ubiquitous family of enzymes that catalyze the reversible cleavage or formation of a carbon-carbon bond via a thioester-dependent Claisen condensation reaction. wikipedia.orgnih.gov These enzymes are central to pathways like fatty acid degradation (β-oxidation) and biosynthesis of compounds like ketone bodies and steroids. nih.govsigmaaldrich.com

The thiolase reaction mechanism is well-established and proceeds in two steps, following ping-pong kinetics. nih.gov

Acylation Step: A conserved cysteine residue in the active site acts as a nucleophile, attacking the keto group of a 3-ketoacyl-CoA substrate. This forms a covalent acyl-enzyme intermediate and releases the first product, acetyl-CoA.

Deacylation Step: A second molecule (Coenzyme A in the degradative direction or an acetyl-CoA in the biosynthetic direction) enters the active site and attacks the acyl-enzyme intermediate, releasing the final product and regenerating the free enzyme. wikipedia.org

Thiolases are categorized into two main types:

Degradative Thiolases (Thiolase I): These enzymes, such as 3-ketoacyl-CoA thiolase, typically have a broad substrate specificity for the chain length of the acyl-CoA and are involved in catabolic pathways like β-oxidation. nih.gov

Biosynthetic Thiolases (Thiolase II): These, including acetoacetyl-CoA thiolase, are more specific for the thiolysis of acetoacetyl-CoA and participate in anabolic pathways. nih.gov

While S-(3-oxobutyl)Coenzyme A is a thioether analog of the natural thiolase substrate acetoacetyl-CoA, its most notable interaction with this enzyme family is in the context of inhibition, particularly through its oxidized derivative (see section 4.2.2).

Coenzyme A transferases (CoA-transferases) are enzymes that catalyze the transfer of a CoA moiety from a CoA thioester donor to a free carboxylic acid acceptor. nih.gov These enzymes play vital roles in metabolic pathways such as ketone body utilization and fatty acid fermentation. nih.govnih.gov

The catalytic cycle of most CoA-transferases involves covalent catalysis:

An acyl-CoA donor binds to the enzyme's active site.

A glutamate (B1630785) residue in the active site forms a high-energy anhydride (B1165640) intermediate with the substrate's acyl group, releasing the CoA from the initial donor. nih.gov

The free carboxylic acid (the CoA acceptor) then enters the active site.

The enzyme facilitates the transfer of the acyl group from the glutamate residue to the CoA of the acceptor molecule, forming a new acyl-CoA product.

The new acyl-CoA is released, completing the cycle. nih.gov

These enzymes are classified into different families based on sequence and mechanism. uniprot.org For instance, 3-oxoacid CoA-transferase (SCOT), a key enzyme in ketone body catabolism, transfers a CoA group from succinyl-CoA to acetoacetate (B1235776). nih.govpharmacologycanada.org Although S-(3-oxobutyl)Coenzyme A is structurally similar to substrates involved in these reactions, specific studies detailing its role as either a CoA donor or an acceptor in reactions catalyzed by CoA-transferases are not prominent in the existing literature.

Enzyme Kinetics and Substrate Specificity of S-(3-oxobutyl)Coenzyme A Interactions

The study of enzyme kinetics provides quantitative insight into enzyme-substrate interactions. Key parameters include the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), while the inhibitory constant (K_i) measures the potency of an inhibitor.

The K_m value represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity. nih.gov V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

Specific kinetic data, such as K_m and V_max values, for the interaction of S-(3-oxobutyl)Coenzyme A with enzymes like acyl-CoA dehydrogenases, thiolases, or CoA-transferases are not available in the reviewed scientific literature. For context, kinetic parameters for related enzymes with their natural substrates have been determined. For example, the kinetic parameters for the coenzyme A exchange catalyzed by carbon monoxide dehydrogenase/acetyl-CoA synthase from Clostridium thermoaceticum were found to be a K_m for acetyl coenzyme A of 1500 µM and a V_max of 2.5 µmol min⁻¹ mg⁻¹. ucl.ac.uk

Interactive Data Table: Michaelis-Menten Parameters for Related Acyl-CoA Utilizing Enzymes

| Enzyme | Substrate | K_m (µM) | V_max | Organism |

| 3-Oxoacyl-CoA Synthase | Malonyl-CoA | 41.7 | Not Reported | Mycobacterium smegmatis |

| 3-Oxoacyl-CoA Synthase | Stearoyl-CoA | 52.6 | Not Reported | Mycobacterium smegmatis |

| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | Acetyl Coenzyme A | 1500 | 2.5 µmol min⁻¹ mg⁻¹ | Clostridium thermoaceticum |

| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | Coenzyme A | 50 | 2.5 µmol min⁻¹ mg⁻¹ | Clostridium thermoaceticum |

| S-(3-oxobutyl)Coenzyme A | Various | Data Not Available | Data Not Available | N/A |

This table presents data for related compounds to illustrate typical kinetic values, as specific data for S-(3-oxobutyl)Coenzyme A was not found in the search results.

While information on the direct activating effects of S-(3-oxobutyl)Coenzyme A is lacking, its role as a precursor to an enzyme inactivator is well-documented. The oxidized form, 3-Oxobutylsulfoxyl-CoA, which is produced from S-(3-oxobutyl)Coenzyme A, has been shown to be a potent inactivator of several acyl-CoA-utilizing enzymes.

This inactivation is time-dependent and appears to be active-site directed, as protection is afforded by the presence of the natural substrate, acetyl-CoA. The enzymes known to be inactivated by 3-Oxobutylsulfoxyl-CoA include:

Hydroxymethylglutaryl-CoA (HMG-CoA) synthase

β-ketothiolase

HMG-CoA lyase

The proposed mechanism of inactivation involves the enzymatic cleavage of the 3-Oxobutylsulfoxyl-CoA at the active site. This cleavage generates a highly reactive sulfenic acid derivative of Coenzyme A. This transient species then reacts with an active site cysteine residue on the enzyme, forming a stable disulfide bond between the enzyme and the Coenzyme A moiety. This covalent modification results in the inactivation of the enzyme. The activity can often be restored by treatment with reducing agents like dithiothreitol (B142953) (DTT), which breaks the disulfide bond.

The inhibitory constant (K_i) is a measure of an inhibitor's potency, representing the concentration needed to produce half-maximum inhibition. wikipedia.org While the specific K_i value for 3-Oxobutylsulfoxyl-CoA is not provided in the search results, its ability to cause stoichiometric covalent modification indicates a potent inhibitory effect.

Mechanistic Insights into S-(3-oxobutyl)Coenzyme A Transformations

The study of S-(3-oxobutyl)Coenzyme A, a thioether analog of the ketone body precursor acetoacetyl-CoA, provides valuable insights into the mechanisms of several key enzymes involved in acyl-CoA metabolism. While direct enzymatic transformations of S-(3-oxobutyl)Coenzyme A are not extensively documented as a primary metabolic pathway, its interaction with enzymes that typically process acetoacetyl-CoA and related compounds reveals critical details about their catalytic mechanisms, including the nature of reaction intermediates, transition states, and the essential roles of cofactors and metal ions.

Elucidation of Reaction Intermediates and Transition States

The transformation of acyl-CoA substrates by enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, β-ketothiolase, and HMG-CoA lyase proceeds through a series of well-defined reaction intermediates and transition states. The interaction of S-(3-oxobutyl)Coenzyme A and its derivatives with these enzymes has been instrumental in probing these transient species.

Research has shown that an oxidized derivative of S-(3-oxobutyl)CoA, namely 3-oxobutylsulfoxyl-CoA, acts as a potent inactivator of HMG-CoA synthase, β-ketothiolase, and HMG-CoA lyase. nih.gov This inactivation provides clues about the formation of intermediates within the active site. The inactivation of HMG-CoA synthase by this analog, for instance, prevents the formation of the normal Michaelis complex and the subsequent acetyl-S-enzyme intermediate, suggesting that the inhibitor directly interacts with the enzyme's active site. nih.gov

The proposed mechanism of inactivation involves the enzymatic conversion of 3-oxobutylsulfoxyl-CoA into a highly reactive sulfenic acid derivative of Coenzyme A. nih.gov This transient intermediate then reacts with a crucial cysteine residue within the active site of these enzymes, forming a stable disulfide linkage. nih.gov This highlights the formation of a covalent enzyme-intermediate complex as a key step in the catalytic cycle of these enzymes.

The general mechanisms for these enzymes, which can be inferred to apply to substrates like S-(3-oxobutyl)Coenzyme A, are as follows:

HMG-CoA Synthase: This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. The reaction proceeds through a "ping-pong" mechanism involving an acetylated cysteine intermediate. nih.govwikipedia.org An active site glutamic acid residue acts as a general base in both the condensation and the subsequent hydrolysis steps. nih.govnih.gov The study of the reverse reaction has allowed for the trapping and observation of the acetylated enzyme-acetoacetyl-CoA intermediate complex. nih.govresearchgate.net

β-Ketothiolase: This enzyme is involved in both the degradation and biosynthesis of fatty acids and ketone bodies. wikipedia.org It operates via a ping-pong kinetic mechanism where a nucleophilic cysteine residue attacks the substrate, leading to the formation of a covalent acyl-enzyme intermediate. wikipedia.org In the degradative pathway, this intermediate is then cleaved by the binding of a free Coenzyme A molecule. wikipedia.org

HMG-CoA Lyase: This enzyme catalyzes the cleavage of HMG-CoA to produce acetyl-CoA and acetoacetate, a critical step in ketogenesis. wikipedia.org The reaction is thought to proceed via an enolate intermediate stabilized by interactions within the active site. researchgate.net

The table below summarizes the key intermediates and the nature of the transition states for enzymes that likely interact with S-(3-oxobutyl)Coenzyme A, based on studies with analogous substrates.

| Enzyme | Proposed Intermediate with S-(3-oxobutyl)CoA Analog | Nature of Transition State | Key Active Site Residues |

| HMG-CoA Synthase | Covalent acetyl-enzyme thioester; Tetrahedral intermediate | Formation and collapse of tetrahedral species | Catalytic Cysteine, Glutamic Acid nih.govwikipedia.orgnih.gov |

| β-Ketothiolase | Covalent acyl-enzyme intermediate | Nucleophilic attack of cysteine on the keto group | Nucleophilic Cysteine wikipedia.org |

| HMG-CoA Lyase | Enolate intermediate | Stabilization of negative charge on the enolate | Arginine, Histidine, Aspartate researchgate.netnih.gov |

Role of Cofactors and Metal Ions in Catalysis

Cofactors, which include organic molecules known as coenzymes and inorganic metal ions, are essential "helper molecules" that facilitate enzymatic reactions. researchgate.netwikipedia.org They can act as carriers of chemical groups, participate in redox reactions, or stabilize transition states. solubilityofthings.comnumberanalytics.com

Coenzyme A (CoA) itself is a crucial cofactor in the reactions involving S-(3-oxobutyl)Coenzyme A. The CoA moiety, derived from pantothenic acid (vitamin B5), functions as a carrier for the 3-oxobutyl group. wikipedia.org The high-energy thioester bond in acyl-CoA molecules is central to their reactivity. sigmaaldrich.com In the context of the enzymes discussed:

In the β-ketothiolase reaction, a molecule of free Coenzyme A acts as a nucleophile, attacking the acyl-enzyme intermediate to release the product and regenerate the free enzyme. wikipedia.org

In HMG-CoA synthase , CoA is released from acetyl-CoA upon the formation of the acetyl-enzyme intermediate. wikipedia.org

Metal Ions are critical for the catalytic activity of certain enzymes that interact with acyl-CoA substrates.

HMG-CoA lyase is a well-characterized metalloenzyme that requires a divalent metal ion, typically Mg²⁺ , for its function. wikipedia.orgnih.gov The metal ion plays a crucial role in the catalytic mechanism. Structural studies of HMG-CoA lyase have revealed that the Mg²⁺ ion is coordinated by several residues in the active site, including histidine and aspartate, as well as by the substrate itself. nih.gov The metal ion is proposed to correctly position the substrate and stabilize the enolate intermediate formed during the carbon-carbon bond cleavage. researchgate.netnih.gov

The table below details the cofactors and metal ions involved in the catalysis of transformations analogous to those of S-(3-oxobutyl)Coenzyme A.

| Enzyme | Cofactor(s) | Metal Ion(s) | Role of Cofactor/Metal Ion |

| HMG-CoA Synthase | Coenzyme A | None identified as essential for the core mechanism | Carrier of acetyl and acetoacetyl groups wikipedia.org |

| β-Ketothiolase | Coenzyme A | None identified as essential for the core mechanism | Acts as a nucleophile to cleave the acyl-enzyme intermediate wikipedia.org |

| HMG-CoA Lyase | Coenzyme A | Mg²⁺ (or other divalent cations) | Substrate binding; Stabilization of the enolate intermediate wikipedia.orgnih.gov |

Regulation of S 3 Oxobutyl Coenzyme a Metabolism

Transcriptional and Post-Translational Regulation of Enzymes

The metabolic pathways involving Acetoacetyl-CoA are governed by the expression levels and catalytic activity of key enzymes, which are in turn controlled by transcriptional and post-translational mechanisms.

Transcriptional Regulation: The synthesis of enzymes crucial for ketogenesis, the primary pathway producing Acetoacetyl-CoA in the liver, is under tight transcriptional control. Hormones are primary regulators; for instance, insulin (B600854) reduces the expression of genes involved in ketone body production, while glucagon (B607659) enhances their expression. numberanalytics.com A key transcription factor in this process is Peroxisome Proliferator-Activated Receptor alpha (PPARα), which stimulates the transcription of ketogenic genes in response to increased fatty acid availability, such as during fasting. numberanalytics.com Similarly, the expression of HMG-CoA synthase, a rate-limiting enzyme in ketone body synthesis, is positively influenced by glucagon. nih.gov In inflammatory states, metabolic reprogramming can lead to the transcriptional upregulation of genes for pathways like glycolysis, which can indirectly affect the acetyl-CoA pool available for Acetoacetyl-CoA synthesis. frontiersin.org

Post-Translational Modification (PTM): The activity of enzymes in Acetoacetyl-CoA metabolism is also fine-tuned by post-translational modifications (PTMs). wikipedia.org PTMs are chemical alterations to a protein after its synthesis, which can modify its function, stability, or localization. wikipedia.orgthermofisher.com Acetylation, the addition of an acetyl group from acetyl-CoA to lysine (B10760008) residues on proteins, is a significant regulatory PTM. imrpress.comwikipedia.org This process can affect cell growth and apoptosis and is catalyzed by acetyltransferases. wikipedia.org The concentration of metabolites like glucose and fatty acids can influence the acetylation state of enzymes. nih.gov More specifically, β-hydroxybutyrylation, a PTM where a β-hydroxybutyrate group is added to lysine residues, represents another layer of cellular reprogramming linked to ketone body metabolism. nih.gov The levels of Coenzyme A itself can influence various PTMs, including protein acetylation and CoAlation, highlighting the interconnectedness of metabolic state and protein regulation. nih.gov

The table below summarizes the key enzymes involved in Acetoacetyl-CoA metabolism and their known regulatory mechanisms.

| Enzyme | Pathway | Regulatory Mechanism | Effect |

| β-Ketothiolase (Thiolase) | Ketogenesis & Ketolysis | Substrate availability | Reversible reaction direction |

| HMG-CoA Synthase | Ketogenesis | Transcriptional control (Glucagon, PPARα) | Increased synthesis |

| HMG-CoA Lyase | Ketogenesis | Product inhibition | Regulation of flux |

| SCOT (Succinyl-CoA:3-ketoacid CoA transferase) | Ketolysis | Feedback inhibition (Acetoacetate) | Decreased ketone utilization nih.gov |

Allosteric Control and Feedback Mechanisms

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a rapid and effective method for controlling metabolic flux. numberanalytics.com The metabolism of Acetoacetyl-CoA is subject to several such allosteric and feedback controls.

Feedback Inhibition: The products of ketogenesis exert feedback control on the pathway. High concentrations of the ketone body acetoacetate (B1235776), which is formed from Acetoacetyl-CoA, allosterically inhibit the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). nih.gov SCOT is the rate-limiting step in the utilization (ketolysis) of ketone bodies in extrahepatic tissues. nih.gov This mechanism prevents excessive breakdown of ketone bodies when they are abundant. Furthermore, high levels of ketone bodies can feedback inhibit their own production by reducing the expression of genes involved in ketogenesis. numberanalytics.com

Substrate-Level Regulation: The availability of substrates also provides a powerful regulatory mechanism. Acetyl-CoA, the precursor for Acetoacetyl-CoA synthesis, is an allosteric regulator of several enzymes. It activates pyruvate (B1213749) carboxylase, shunting pyruvate towards gluconeogenesis, and regulates pyruvate dehydrogenase kinase, thereby controlling its own production from pyruvate. wikipedia.org In the liver, malonyl-CoA, a key molecule in fatty acid synthesis, inhibits carnitine palmitoyltransferase 1 (CPT-1). nih.gov This inhibition blocks the transport of fatty acids into the mitochondria, thereby reducing β-oxidation and the subsequent production of acetyl-CoA for ketogenesis. nih.gov

Negative Feedback on Lipolysis: Ketone bodies can also initiate a systemic feedback loop. The ketone body D-β-hydroxybutyrate is a ligand for the G-protein coupled receptor GPR109A, which is expressed in adipose tissue. nih.gov Activation of this receptor by high levels of ketone bodies inhibits lipolysis in adipocytes, reducing the release of fatty acids into the circulation. nih.govphysiology.org This curtails the supply of ketogenic substrates to the liver, thus forming a negative feedback loop that moderates the rate of ketogenesis. nih.govphysiology.org

Hormonal and Nutritional Influences on S-(3-oxobutyl)Coenzyme A Flux

Hormonal Regulation: The insulin-to-glucagon ratio is the primary hormonal determinant of ketogenic activity. numberanalytics.com

Insulin: Released in the fed state, insulin suppresses ketogenesis. It achieves this by inhibiting hormone-sensitive lipase (B570770) in adipose tissue, which reduces the mobilization of fatty acids, the primary substrate for ketone body synthesis. nih.gov Insulin also downregulates the expression of key ketogenic enzymes in the liver. numberanalytics.comnih.gov

Glucagon: Secreted during fasting or in response to low blood glucose, glucagon stimulates ketogenesis. It promotes the release of fatty acids from adipose tissue and enhances the expression of genes for ketogenic enzymes. numberanalytics.comnih.gov

Other hormones also play a role. Thyroid hormone and estrogen can increase the activity of HMG-CoA reductase, an enzyme that uses HMG-CoA (a downstream product of Acetoacetyl-CoA in the ketogenic pathway), by increasing its gene transcription and mRNA stability. nih.gov Conversely, glucocorticoids can decrease its expression. nih.gov

Nutritional State: The availability of nutrients is a direct driver of metabolic flux through Acetoacetyl-CoA.

Fasting/Starvation: During periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the body shifts to fat metabolism. numberanalytics.comfrontiersin.org This leads to increased fatty acid oxidation in the liver, generating a large pool of acetyl-CoA that is directed into ketogenesis, thus increasing the flux through Acetoacetyl-CoA. nih.gov

Fed State: After a carbohydrate-rich meal, elevated insulin levels promote glucose utilization and suppress fatty acid oxidation and ketogenesis. nih.gov Acetyl-CoA in the mitochondria is instead directed towards the TCA cycle for energy production or exported to the cytosol for fatty acid synthesis.

The table below outlines the major influences on the metabolic flux towards ketogenesis.

| Condition/Hormone | Primary Effect | Impact on Acetoacetyl-CoA Flux |

| Fasting/Low-Carb Diet | Increased fatty acid oxidation | Increased flux towards synthesis |

| Fed State (High-Carb) | Increased glucose utilization | Decreased flux towards synthesis |

| Insulin | Inhibits lipolysis, downregulates ketogenic enzymes | Decreased flux towards synthesis numberanalytics.comnih.gov |

| Glucagon | Promotes lipolysis, upregulates ketogenic enzymes | Increased flux towards synthesis numberanalytics.comnih.gov |

| Thyroid Hormone | Increases HMG-CoA reductase expression | Potential increase in downstream flux nih.gov |

Cellular Compartmentation and Subcellular Localization of Related Pathways

The metabolism of Acetoacetyl-CoA is strictly compartmentalized, both at the tissue level and within the subcellular matrix. This separation allows for simultaneous regulation of opposing pathways and prevents futile metabolic cycles.

Tissue-Level Compartmentation:

Ketogenesis (Synthesis): This process occurs almost exclusively in the liver. nih.gov Hepatocytes contain the necessary enzymatic machinery, particularly HMG-CoA synthase and HMG-CoA lyase, to convert acetyl-CoA derived from fatty acid oxidation into ketone bodies. nih.govmdpi.com The liver itself cannot utilize the ketone bodies it produces because it lacks the enzyme SCOT. nih.gov

Ketolysis (Utilization): Ketone bodies are transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle, for use as an energy source. nih.govfrontiersin.org These tissues possess the SCOT enzyme, which converts acetoacetate back to Acetoacetyl-CoA, allowing it to be cleaved into two molecules of acetyl-CoA for entry into the TCA cycle. physiology.orgmdpi.com

Two-Compartment Tumor Metabolism: Some research suggests a unique metabolic model in certain cancers, where cancer-associated fibroblasts in the stroma produce ketone bodies, which are then used as fuel by epithelial cancer cells to drive mitochondrial biogenesis. tandfonline.com

Subcellular Localization:

Mitochondria: The core pathways of both ketogenesis and ketolysis are located within the mitochondria. nih.govnih.govfrontiersin.org Fatty acid β-oxidation, which provides the acetyl-CoA precursor, occurs in the mitochondrial matrix. nih.gov The enzymes that convert acetyl-CoA to Acetoacetyl-CoA and then to ketone bodies are also mitochondrial. mdpi.com Similarly, the oxidation of ketone bodies back to acetyl-CoA in peripheral tissues takes place in the mitochondria, directly linking this fuel source to the TCA cycle and oxidative phosphorylation. frontiersin.org

Cytosol: While Acetoacetyl-CoA is primarily a mitochondrial metabolite, its downstream product, acetyl-CoA (from ketolysis), can be used for cytosolic processes. For example, acetyl-CoA can be exported from the mitochondria (as citrate) to the cytosol to serve as a precursor for fatty acid and cholesterol synthesis.

Mitochondrial Outer Membrane: The final stages of Coenzyme A biosynthesis itself occur on the mitochondrial outer membrane, where CoA synthase is located. nih.gov This positions the synthesis of this essential cofactor at a key metabolic hub.

| Metabolic Process | Primary Tissue Location | Subcellular Location | Key Enzymes |

| Ketogenesis | Liver nih.govfrontiersin.org | Mitochondria nih.govmdpi.com | HMG-CoA Synthase, HMG-CoA Lyase |

| Ketolysis | Brain, Heart, Muscle nih.govfrontiersin.org | Mitochondria frontiersin.orgmdpi.com | SCOT, β-Ketothiolase |

| Fatty Acid Oxidation | Liver, Muscle, etc. | Mitochondria nih.gov | Acyl-CoA Dehydrogenases |

| Fatty Acid Synthesis | Liver, Adipose Tissue | Cytosol | Acetyl-CoA Carboxylase, Fatty Acid Synthase |

| CoA Biosynthesis (final steps) | All Tissues | Mitochondrial Outer Membrane nih.gov | CoA Synthase |

Advanced Analytical Methodologies for S 3 Oxobutyl Coenzyme a Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating the complex mixture of acyl-CoA species found in biological samples. Due to their similar structures and chemical properties, resolving these compounds requires sophisticated techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Coenzyme A (CoA) and its thioesters. It is frequently paired with ultraviolet (UV) detection, typically set at 259 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety in the CoA molecule. mdpi.com This method allows for the simultaneous quantification of multiple CoA species, including acetoacetyl-CoA, in various biological samples like cultured cells, and tissues from the liver, kidney, and brain. mdpi.comdntb.gov.ua

The separation is most often achieved using reversed-phase (RP) C18 columns. mdpi.com The retention times for different CoA compounds can be manipulated by adjusting the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile. For instance, under specific conditions with an RP-C18 column, CoA and acetyl-CoA might elute at 3.8 and 7.8 minutes, respectively. mdpi.com In other systems, peaks corresponding to CoASH, succinyl-CoA, HMG/acetoacetyl-CoA, and acetyl-CoA have been successfully separated, with HMG/acetoacetyl-CoA having a retention time of approximately 14.44 minutes. researchgate.net The detection limit for many HPLC-UV systems is in the low picomole range (3-12 pmol). However, the peak for acetoacetyl-CoA can sometimes be difficult to detect consistently if its concentration is low or if it co-elutes with other compounds. researchgate.net

To improve separation and peak shape, ion-pairing agents such as dimethylbutyl amine can be added to the mobile phase. This was successfully used to separate malonyl-CoA and β-hydroxybutyryl-CoA, which have nearly identical masses, demonstrating the power of HPLC in resolving challenging isomeric or isobaric compounds.

Table 1: Example HPLC Systems for Acyl-CoA Analysis

| Parameter | System 1 mdpi.com | System 2 researchgate.net |

| Column | RP-C18, 150 x 3 mm, 3 µm | Kinetex-C18 |

| Detection | UV at 259 nm | UV Absorbance |

| Flow Rate | 0.5 mL/min | Not Specified |

| Retention Time (Acetyl-CoA) | 7.8 min | 15.43 min |

| Retention Time (Acetoacetyl-CoA) | Not specified | 14.44 min (as HMG/acetoacetyl-CoA) |

| Detection Limit | ~5 pmol dntb.gov.ua | 5 pmol |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Gas chromatography (GC) is another powerful separation technique, but it is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like acyl-CoAs. Therefore, their analysis by GC-MS requires a chemical derivatization step to increase volatility. sigmaaldrich.com This typically involves the hydrolysis of the acyl-CoA to release the acyl group, followed by derivatization of the resulting carboxylic acid.

A common derivatization strategy is silylation, where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com While this approach is more commonly documented for amino acids and other small molecules, the principle applies to the analysis of the acyl portion of acetoacetyl-CoA after its cleavage from the CoA moiety. The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, allowing for identification and quantification. sigmaaldrich.com However, the multi-step process of hydrolysis and derivatization can introduce variability and potential for sample loss.

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) has become the method of choice for acyl-CoA analysis due to its superior sensitivity and specificity. creative-proteomics.com It can be coupled with chromatographic separation to provide robust and accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of acetoacetyl-CoA and other short-chain acyl-CoAs. creative-proteomics.commdpi.com This method offers detection limits in the femtomole range, far exceeding that of HPLC-UV. A key advantage of LC-MS/MS is that baseline chromatographic separation of all compounds is not always necessary, as specificity is achieved through mass-to-charge ratio detection.

In a typical LC-MS/MS workflow, biological samples are first deproteinized, often using an acid precipitation method. nih.gov The extracted acyl-CoAs are then separated on a reversed-phase column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net MRM involves selecting a specific precursor ion (the molecular ion of the target analyte, e.g., acetoacetyl-CoA) and then monitoring for a specific product ion that is generated upon fragmentation of the precursor. This two-stage mass filtering provides exceptional specificity. The positive ion fragmentation of acyl-CoAs often results in a characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate (B83284) part of the molecule. escholarship.org

Several LC-MS/MS methods have been developed for the simultaneous quantification of various acyl-CoAs, including acetoacetyl-CoA's precursors and related metabolites like acetyl-CoA and malonyl-CoA. nih.govresearchgate.net These methods are crucial for studying metabolic diseases and the effects of drugs on metabolic pathways. creative-proteomics.comnih.gov

Table 2: Common Parameters in LC-MS/MS Analysis of Acyl-CoAs

| Parameter | Description | Reference |

| Sample Preparation | Acidification (e.g., perchloric acid, sulfosalicylic acid) followed by extraction. | nih.gov |

| Chromatography | Reversed-phase (e.g., C18) with gradient elution. | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. | |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | researchgate.net |

| Quantification | Use of stable isotope-labeled internal standards for accuracy. | creative-proteomics.com |

| Sensitivity | Femtomole to low picomole range. |

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses (isobars). escholarship.org This capability is particularly valuable in metabolomics and isotopic labeling studies.

In the context of acetoacetyl-CoA research, HRMS is critical for stable isotope-resolved metabolomics (SIRM). nih.gov In these experiments, cells or organisms are supplied with substrates labeled with stable isotopes (e.g., ¹³C-glucose). The label is incorporated into downstream metabolites, including acetoacetyl-CoA. By measuring the mass shifts and distribution of these isotopologues, HRMS can trace the flow of atoms through metabolic pathways. escholarship.orgnih.gov This allows researchers to quantify the relative contributions of different precursors to the acetoacetyl-CoA pool. For example, HRMS can distinguish between acetoacetyl-CoA molecules synthesized from ¹³C-labeled glucose versus those from other sources. nih.gov This technique is powerful for dissecting complex metabolic networks and understanding how they are rewired in diseases like cancer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. springernature.comfrontiersin.org It is also a key technology for metabolic flux analysis.

For structural elucidation, ¹³C-NMR has been used to study the interaction between acetoacetyl-CoA and enzymes. nih.gov By labeling the acyl carbons of acetoacetyl-CoA with ¹³C, researchers can observe changes in the chemical shifts of these specific carbons upon binding to an enzyme. For example, when acetoacetyl-CoA binds to medium-chain acyl-CoA dehydrogenase (MCAD), significant shifts in the ¹³C signals are observed, indicating that the C(2) carbon takes on an sp² configuration, which is crucial for the enzyme's catalytic mechanism. nih.gov

NMR is also a central tool for ¹³C metabolic flux analysis (¹³C-MFA). nih.govfrontiersin.org Similar to MS-based methods, ¹³C-MFA uses stable isotope tracers to follow metabolic transformations. However, NMR provides unique information about the specific position of the ¹³C label within a molecule (positional isotopomers). frontiersin.org By analyzing the ¹³C-¹³C coupling patterns in the NMR spectra of metabolites derived from a labeled substrate, it is possible to deduce the specific pathways that were active. unl.pt This provides quantitative data on the rates (fluxes) of metabolic reactions involved in the synthesis and consumption of acetoacetyl-CoA, offering a dynamic view of cellular metabolism that complements the static concentration measurements obtained by other methods. nih.govnih.gov While less sensitive than MS, NMR's ability to distinguish positional isomers and its non-destructive nature make it an indispensable tool in metabolic research. frontiersin.org

Isotopic Tracing and Metabolic Flux Analysis (MFA)

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. mdpi.com When combined with Metabolic Flux Analysis (MFA), it becomes a quantitative method to determine the rates (fluxes) of intracellular biochemical reactions. researchgate.netresearchgate.net For S-(3-oxobutyl)Coenzyme A, more commonly known as acetoacetyl-CoA, these methodologies are crucial for understanding its role as a central metabolite in various biosynthetic pathways, such as those for terpenoids and fatty acids. uni-halle.denih.govnih.gov

The fundamental principle of MFA involves introducing a substrate labeled with a stable isotope, most commonly Carbon-13 (¹³C), into a biological system. researchgate.netnih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including acetoacetyl-CoA and its derivatives. nih.gov By measuring the specific labeling patterns (mass isotopomer distributions) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the relative contributions of different converging metabolic pathways to the production of a specific compound. researchgate.netfrontiersin.orgresearchgate.net This allows for the precise quantification of fluxes through pathways involving acetoacetyl-CoA, which is formed by the condensation of two acetyl-CoA molecules. uni-halle.de

Quantitative Fluxomics Applied to S-(3-oxobutyl)Coenzyme A Pathways

Quantitative fluxomics is the comprehensive, system-wide quantification of all metabolic fluxes in an organism. nih.govfrontiersin.org It provides a detailed map of cellular metabolism, highlighting the flow of carbon and energy through interconnected pathways. frontiersin.org When applied to pathways involving acetoacetyl-CoA, quantitative fluxomics can reveal metabolic bottlenecks, identify competing pathways, and guide metabolic engineering strategies for enhanced production of valuable compounds. uni-halle.denih.gov

Acetoacetyl-CoA is a key precursor in the mevalonate (B85504) (MVA) pathway for terpenoid biosynthesis and is also central to fatty acid metabolism. nih.govmdpi.com Quantitative fluxomics studies, often integrating ¹³C-MFA with other 'omics' data (transcriptomics, proteomics), have provided significant insights into the regulation of these pathways. asm.org

Research Findings from Quantitative Fluxomics Studies:

Terpenoid Biosynthesis: In organisms engineered for terpenoid production, flux analysis can quantify the carbon diverted from central metabolism (like glycolysis) into the MVA pathway. nih.govnih.gov It helps identify rate-limiting steps, such as the conversion of acetyl-CoA to acetoacetyl-CoA or subsequent reactions, and suggests targets for genetic modification to improve yield. nih.gov

Fatty Acid Synthesis: In the context of fatty acid production in yeast, flux analysis has been instrumental in quantifying the distribution of the precursor acetyl-CoA. frontiersin.orgdtu.dk By tracing ¹³C-labeled glucose, researchers can determine the flux from pyruvate (B1213749) to acetyl-CoA and the subsequent flux towards acetoacetyl-CoA for fatty acid elongation versus other competing pathways like the TCA cycle or ethanol (B145695) formation. frontiersin.org

Identifying Metabolic Bottlenecks: A study on Saccharomyces cerevisiae engineered for fatty acid production used ¹³C-MFA to diagnose why an increase in acetyl-CoA availability did not lead to a proportional increase in fatty acid output. dtu.dk The analysis revealed that a significant portion of the acetyl-CoA flux was being diverted to malate (B86768) synthesis. Downregulating this competing pathway led to a significant increase in fatty acid production. frontiersin.orgdtu.dk

The data below, derived from ¹³C-MFA studies, illustrates how fluxes related to acetyl-CoA (the precursor to acetoacetyl-CoA) are redistributed in engineered S. cerevisiae strains to enhance fatty acid production.

**Table 1: Redistribution of Cytosolic Acetyl-CoA Flux in Engineered S. cerevisiae*** *Flux values are relative, normalized to the glucose uptake rate. Data synthesized from findings in ¹³C-MFA studies. frontiersin.orgdtu.dk

| Metabolic Flux | Base Strain (WRY2) | Strain with Enhanced Acetyl-CoA Supply (ACL) | Strain with ACL and Downregulated Competing Pathway (MLS) |

|---|---|---|---|

| Flux to Acetyl-CoA | 1.00 | 1.25 | 1.40 |

| Flux to Fatty Acids (via Acetoacetyl-CoA) | 0.30 | 0.32 | 0.45 |

| Flux to Malate Synthesis (Competing) | 0.40 | 0.60 | 0.20 |

| Other Acetyl-CoA Consuming Fluxes | 0.30 | 0.33 | 0.75 |

This quantitative approach provides a detailed understanding of the metabolic network's response to genetic perturbations, enabling more rational and effective metabolic engineering. frontiersin.orgasm.org

Table of Compound Names

| Trivial Name | Systematic Name |

| Acetoacetyl-CoA | Coenzyme A, S-(3-oxobutyl) |

| Acetyl-CoA | Coenzyme A, S-acetyl |

| Pyruvate | 2-Oxopropanoic acid |

| Malate | 2-Hydroxybutanedioic acid |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Citrate | 2-Hydroxypropane-1,2,3-tricarboxylic acid |

| Glutamine | (2S)-2,5-Diamino-5-oxopentanoic acid |

S 3 Oxobutyl Coenzyme a in Physiological and Cellular Processes

Contribution to Cellular Energy Homeostasis

S-(3-oxobutyl)Coenzyme A is linked to cellular energy homeostasis through its interactions with key metabolic enzymes. Although not a direct substrate in the main energy-producing pathways, its analog, acetoacetyl-CoA, is a crucial molecule in ketone body metabolism. Ketone bodies serve as an alternative energy source for the brain and other tissues when glucose availability is low. e-century.us

Research has shown that S-(3-oxobutyl)Coenzyme A can be oxidized to form 3-oxobutylsulfoxyl-CoA, which acts as an inactivator of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. nih.gov This enzyme is pivotal in the synthesis of HMG-CoA, a precursor for both cholesterol and ketone bodies. researchgate.net The inactivation of HMG-CoA synthase by a derivative of S-(3-oxobutyl)Coenzyme A suggests a potential regulatory role in these pathways, thereby influencing cellular energy balance. nih.gov

The broader family of coenzyme A (CoA) molecules, to which S-(3-oxobutyl)Coenzyme A belongs, are central to metabolism. wikipedia.orgsigmaaldrich.com They are involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle, a primary energy-generating process. wikipedia.orgebsco.com Acetyl-CoA, a related compound, delivers the acetyl group to the citric acid cycle for energy production and is a key player in carbohydrate, lipid, and protein metabolism. wikipedia.orgsigmaaldrich.com The regulation of CoA and its thioesters is critical for metabolic flexibility and adapting to different nutritional states. nih.gov

Role in Inter-organ Metabolic Crosstalk

The concept of inter-organ metabolic crosstalk involves the exchange of metabolites and signaling molecules between different organs to maintain whole-body energy homeostasis. nih.govfaseb.org While direct evidence for the role of S-(3-oxobutyl)Coenzyme A in this process is limited, the pathways in which its analogs are involved are central to this communication.

For instance, during fasting, the liver produces ketone bodies from fatty acids, which are then transported to other tissues like the brain and muscles to be used for energy. This process is a classic example of inter-organ crosstalk. nih.gov Given that a derivative of S-(3-oxobutyl)Coenzyme A can modulate HMG-CoA synthase, an enzyme in the ketone body synthesis pathway, it could indirectly influence this form of inter-organ communication. nih.gov

Furthermore, metabolic dysregulation in conditions like type 2 diabetes mellitus is characterized by altered inter-organ crosstalk between tissues such as the liver, skeletal muscle, adipose tissue, and pancreas. jeoct.comresearchgate.net The exchange of metabolites, including fatty acids and their CoA derivatives, is a key component of this communication. jeoct.com After events like a myocardial infarction, there are significant shifts in metabolic pathways across the heart, liver, skeletal muscle, and adipose tissue, involving acyl-CoA metabolites. elifesciences.org

Significance in Specific Tissues and Cell Types

The significance of S-(3-oxobutyl)Coenzyme A and related acyl-CoA compounds can be inferred from the expression and activity of enzymes that metabolize them in different tissues. HMG-CoA synthase, the enzyme targeted by the oxidized form of S-(3-oxobutyl)Coenzyme A, has varying levels of expression across different tissues, suggesting tissue-specific roles for its substrates and regulators. nih.govproteinatlas.org

For example, the liver is a primary site for ketogenesis, highlighting the importance of enzymes like HMG-CoA synthase in this tissue. nih.gov In the brain, while neurons primarily rely on glucose, they can adapt to use ketone bodies for energy, especially under conditions of glucose hypometabolism as seen in Alzheimer's disease. e-century.usmdpi.com The ability of ketone body-derived acetyl-CoA to bypass certain blocks in glucose utilization underscores the therapeutic potential of modulating these pathways in neurodegenerative diseases. e-century.us

Acyl-CoA molecules, in general, have diverse roles in different subcellular compartments and are involved in processes beyond metabolism, such as the regulation of chromatin structure through histone acylation. babraham.ac.uk This suggests that S-(3-oxobutyl)Coenzyme A could have yet-to-be-discovered roles in nuclear processes in specific cell types.

Table 1: Enzymes Interacting with S-(3-oxobutyl)Coenzyme A or its Derivatives

| Enzyme | Interaction | Potential Physiological Relevance |

|---|---|---|

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase | Inactivated by 3-oxobutylsulfoxyl-CoA (an oxidized derivative) nih.gov | Regulation of cholesterol and ketone body synthesis nih.gov |

| Beta-ketothiolase | Inactivated by 3-oxobutylsulfoxyl-CoA nih.gov | Potential modulation of fatty acid degradation nih.gov |

| HMG-CoA lyase | Inactivated by 3-oxobutylsulfoxyl-CoA nih.gov | Possible influence on the final step of ketogenesis nih.gov |

Involvement in Microbial Metabolism and Industrial Applications

In the realm of microbial metabolism, coenzyme A and its derivatives are fundamental for various biosynthetic pathways. frontiersin.orgnih.govresearchgate.net Acetyl-CoA, in particular, is a critical hub connecting glycolysis, the TCA cycle, and the synthesis of numerous valuable compounds like isoprenoids, fatty acids, and polyketides. frontiersin.orgnih.gov

Metabolic engineering efforts in microorganisms often focus on optimizing the pools of acetyl-CoA and other acyl-CoAs to enhance the production of desired chemicals. frontiersin.org For instance, engineering the coenzyme A biosynthetic pathway in Saccharomyces cerevisiae has been shown to increase the production of compounds derived from acetyl-CoA. nih.gov

While specific industrial applications of S-(3-oxobutyl)Coenzyme A are not widely documented, its structural similarity to key metabolic intermediates suggests potential uses in synthetic biology and metabolic engineering. It could serve as a specific inhibitor or a metabolic probe to study and manipulate pathways involving acetoacetyl-CoA. The study of how S-(3-oxobutyl)Coenzyme A and its derivatives interact with microbial enzymes could lead to the development of novel strategies for producing biofuels, pharmaceuticals, and other bio-based products.

S 3 Oxobutyl Coenzyme a in Pathophysiological Contexts and Disease Models

Dysregulation in Inborn Errors of Metabolism

Inborn errors of metabolism are genetic disorders that result in defects in the metabolic pathways of the body. Several of these disorders involve the dysregulation of acyl-CoA compounds, including S-(3-oxobutyl)Coenzyme A.

Link to Maple Syrup Urine Disease (MSUD)

Maple syrup urine disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. wikipedia.org This enzymatic complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine. nih.govdynamed.comnih.gov A defect in the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain alpha-ketoacids (BCKAs) in the blood, urine, and tissues. wikipedia.orgnih.gov

The accumulation of these compounds is toxic to the central nervous system and can lead to severe neurological damage, developmental delay, and a characteristic maple syrup odor in the urine and earwax. wikipedia.orgnih.govorpha.net While the primary accumulating metabolites are the BCAAs and BCKAs, alterations in the broader acyl-CoA pool, including the potential for secondary changes in levels of compounds like S-(3-oxobutyl)Coenzyme A, can occur due to the metabolic block. The disruption of BCAA catabolism can impact the availability of Coenzyme A (CoA) and its various acylated forms, which are central to mitochondrial energy metabolism. dynamed.com

| Feature | Description | Reference |

|---|---|---|